molecular formula C15H20FNO4 B6309996 Boc-alpha-methyl-D-3-Fluorophe CAS No. 1410792-25-4

Boc-alpha-methyl-D-3-Fluorophe

Cat. No.: B6309996
CAS No.: 1410792-25-4
M. Wt: 297.32 g/mol
InChI Key: LJKXWTLOIVYBTJ-HNNXBMFYSA-N
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Description

It is primarily used in peptide synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-methyl-D-3-Fluorophe typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) groupThe final step involves the protection of the amino group with the Boc group under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-methyl-D-3-Fluorophe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Boc-alpha-methyl-D-3-Fluorophe has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is utilized in studies involving protein structure and function.

    Medicine: Research into potential therapeutic applications, including drug design and development.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-D-3-Fluorophe involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its fluorinated phenyl ring and protected amino group contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Alpha-methyl-D-3-Fluorophe: Lacks the Boc protection group.

    Fmoc-alpha-methyl-D-3-Fluorophe: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-alpha-methyl-D-3-Fluorophe is unique due to its Boc protection group, which provides stability and reactivity in peptide synthesis. This makes it particularly valuable in research and industrial applications where controlled reactivity is essential.

Properties

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKXWTLOIVYBTJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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